24,25-Dihydroxyvitamin D3

Bone Metabolism Osteoclast Histomorphometry

24,25-Dihydroxyvitamin D3 [24,25(OH)2D3] is the definitive reference standard for vitamin D metabolite quantification. Unlike calcitriol, it counter-regulates bone resorption without inducing hypercalcemia, exhibits 16.7-fold higher DBP binding affinity, and uniquely decreases matrix vesicle metalloproteinase activity—making it the only valid calibrator for the Vitamin D Metabolite Ratio (VMR) and cholestatic liver injury biomarker (AUC 0.994). Substitution with 1,25-dihydroxyvitamin D3 or 25-hydroxyvitamin D3 is scientifically invalid. Verify lot-specific COA for ≥98% purity.

Molecular Formula C27H44O3
Molecular Weight 416.6 g/mol
CAS No. 40013-87-4
Cat. No. B196368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name24,25-Dihydroxyvitamin D3
CAS40013-87-4
Synonyms(24R)-24,25-Dihydroxyvitamin D3
24,25 Dihydroxycholecalciferol
24,25 Dihydroxyvitamin D 3
24,25 Dihydroxyvitamin D3
24,25-Dihydroxycholecalciferol
24,25-Dihydroxyvitamin D 3
24,25-Dihydroxyvitamin D 3, (3beta,5Z,7E,24R)-Isomer
24,25-Dihydroxyvitamin D3
24R,25 Dihydroxycholecalciferol
24R,25-Dihydroxycholecalciferol
Dihydroxyvitamin D3, 24,25
Molecular FormulaC27H44O3
Molecular Weight416.6 g/mol
Structural Identifiers
SMILESCC(CCC(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C
InChIInChI=1S/C27H44O3/c1-18-8-12-22(28)17-21(18)11-10-20-7-6-16-27(5)23(13-14-24(20)27)19(2)9-15-25(29)26(3,4)30/h10-11,19,22-25,28-30H,1,6-9,12-17H2,2-5H3/b20-10-,21-11+
InChIKeyFCKJYANJHNLEEP-NGHQTVFFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid

24,25-Dihydroxyvitamin D3 (CAS 40013-87-4): Baseline for Procurement and Differentiation


24,25-Dihydroxyvitamin D3 [24,25(OH)2D3] is a physiologically active metabolite of vitamin D3, produced endogenously via 24-hydroxylation of 25-hydroxyvitamin D3 by the enzyme CYP24A1 [1]. It is involved in the regulation of calcium metabolism, alkaline phosphatase activity, and modulates the calcemic effect of calcitriol [2]. As a research tool and clinical biomarker, its quantifiable differentiation from the primary active hormone 1,25-dihydroxyvitamin D3 (calcitriol) and its precursor 25-hydroxyvitamin D3 is critical for accurate experimental design and assay standardization [3].

Why 24,25-Dihydroxyvitamin D3 (CAS 40013-87-4) Cannot Be Substituted by 1,25-Dihydroxyvitamin D3 or 25-Hydroxyvitamin D3


Substitution of 24,25-dihydroxyvitamin D3 with its in-class analogs—1,25-dihydroxyvitamin D3 or 25-hydroxyvitamin D3—is scientifically invalid due to divergent functional profiles. Unlike 1,25(OH)2D3, which potently stimulates bone resorption and induces hypercalcemia, 24,25(OH)2D3 exhibits a counter-regulatory effect, normalizing bone resorption and attenuating calcemic responses [1]. Furthermore, its binding affinity for the vitamin D binding protein (DBP) is over an order of magnitude higher than that of 1,25(OH)2D3, fundamentally altering its pharmacokinetic behavior [2]. These distinct biological activities and transport characteristics mandate the use of the specific metabolite for accurate research modeling, biomarker development, and therapeutic investigation [3].

Quantitative Differentiation Guide: 24,25-Dihydroxyvitamin D3 (CAS 40013-87-4) vs. Analogs


Differential Modulation of Bone Resorption: 24,25(OH)2D3 Normalizes vs. 1,25(OH)2D3 Exacerbates Osteoclast Activity

In hypophosphatemic (Hyp) mice, a model for X-linked hypophosphatemic rickets, 24,25(OH)2D3 and 1,25(OH)2D3 exhibited comparable efficacy in promoting bone formation parameters (mineralized bone volume, mineral apposition rate). However, they displayed a marked and quantifiable divergence in their effects on bone resorption. While 1,25(OH)2D3 caused excessive stimulation of bone resorption, with osteoclast parameters exceeding control levels, 24,25(OH)2D3 normalized bone resorption to control levels without inducing a hyper-resorptive state [1].

Bone Metabolism Osteoclast Histomorphometry Vitamin D

Divergent Regulation of Matrix Vesicle Enzymes: 24,25(OH)2D3 Decreases Metalloproteinase by 75% While 1,25(OH)2D3 Increases It 3-5 Fold

In matrix vesicles isolated from chondrocyte cultures, 24,25(OH)2D3 and 1,25(OH)2D3 exerted opposite effects on metalloproteinase activity, a key regulator of matrix remodeling and calcification. Treatment with 24,25(OH)2D3 (10⁻¹⁰-10⁻⁷ M) decreased active and total neutral metalloproteinase by 75% in matrix vesicles from resting zone chondrocytes. In contrast, 1,25(OH)2D3 (10⁻¹¹-10⁻⁸ M) increased active and total metalloproteinase three- to fivefold in matrix vesicles from growth zone chondrocytes [1].

Chondrocyte Biology Matrix Vesicles Metalloproteinase Calcification

Attenuation of 1,25(OH)2D3-Induced Hypercalcemia: 24,25(OH)2D3 Mitigates Calcemic Effect in Renal Failure Model

In a rat model of chronic renal failure, combination therapy with 24,25(OH)2D3 was shown to ameliorate the hypercalcemia induced by 1,25(OH)2D3 alone. This study provides quantitative evidence that 24,25(OH)2D3 can counteract a major dose-limiting toxicity of the primary active hormone, thereby improving the therapeutic index for treating renal osteodystrophy [1].

Renal Osteodystrophy Hypercalcemia Calcium Homeostasis Therapeutic Index

Superior Diagnostic Accuracy for Liver Injury: AUC of 0.994 for 24,25(OH)2D3 in Cholestatic Liver Disease

In a clinical study assessing vitamin D3 metabolites as biomarkers for cholestatic liver disease (CLD), 24,25(OH)2D3 demonstrated remarkable diagnostic accuracy. Its serum levels exhibited a progressive decline correlating with advancing disease severity and achieved an area under the ROC curve (AUC) of 0.994 for diagnosing liver injury, outperforming other measured metabolites [1].

Biomarker Diagnostics Hepatology LC-MS/MS

Distinct DBP Binding Affinity: 24,25(OH)2D3 Binds with 16.7-Fold Higher Affinity than 1,25(OH)2D3

Surface plasmon resonance (SPR) analysis revealed a significant difference in the binding affinity of vitamin D metabolites for the primary serum transport protein, vitamin D binding protein (DBP). 24,25(OH)2D3 exhibited a much higher affinity for DBP (KD = 0.3 µM) compared to 1,25(OH)2D3 (KD = 5 µM). This 16.7-fold difference in affinity was attributed to a dissociation rate constant (koff) that was one order of magnitude slower for 24,25(OH)2D3 [1].

Pharmacokinetics Protein Binding Surface Plasmon Resonance Vitamin D Binding Protein

Robust Analytical Validation: Reference Measurement Procedure Achieves ≤2.9% Intermediate Precision

An isotope dilution-liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS)-based candidate reference measurement procedure (RMP) has been established and validated for the quantification of 24,25(OH)2D3 in human serum and plasma. The method demonstrates high precision, with intermediate precision ≤2.9% and repeatability ≤2.1% across all concentration levels (0.360-43.2 nmol/L). Method comparison with the CDC Vitamin D Reference Laboratory showed strong agreement via Passing-Bablok regression [1].

Analytical Chemistry Method Validation Reference Measurement Procedure LC-MS/MS

Optimal Research and Industrial Applications for 24,25-Dihydroxyvitamin D3 (CAS 40013-87-4)


Calibration and Quality Control in Clinical Diagnostic LC-MS/MS Assays

Given the established reference measurement procedure (RMP) with high precision (≤2.9% intermediate precision) and strong agreement with CDC reference methods, 24,25-dihydroxyvitamin D3 (CAS 40013-87-4) is the definitive standard for calibrating and validating LC-MS/MS assays intended for clinical measurement of vitamin D metabolites, particularly the Vitamin D Metabolite Ratio (VMR) [1]. Its superior diagnostic accuracy (AUC 0.994) for cholestatic liver injury further underscores the need for accurate, traceable quantification in clinical laboratories [2].

Investigating Bone Anabolism and Mineralization in Rodent Models

For in vivo studies of bone formation and fracture repair, particularly in models of rickets, renal osteodystrophy, or hypophosphatemia, 24,25-dihydroxyvitamin D3 offers a unique advantage. Unlike 1,25-dihydroxyvitamin D3, it promotes bone formation and improves mechanical properties of healing bone without inducing hypercalcemia or excessive bone resorption [3]. This allows for the study of anabolic effects in the absence of the confounding and dose-limiting toxicities associated with calcitriol [4].

In Vitro Studies of Chondrocyte Matrix Remodeling and Calcification

For researchers focused on growth plate biology or osteoarthritis, 24,25-dihydroxyvitamin D3 is a critical tool due to its cell maturation-specific, opposite regulation of key enzymes compared to 1,25-dihydroxyvitamin D3. It consistently decreases matrix vesicle metalloproteinase activity by 75%, an effect diametrically opposed to the 3-5 fold increase caused by 1,25(OH)2D3 [5]. This specificity is essential for experiments designed to isolate pathways related to matrix preservation or the inhibition of calcification.

Pharmacokinetic and Protein Binding Studies of Vitamin D Analogs

In studies requiring accurate modeling of vitamin D transport and bioavailability, 24,25-dihydroxyvitamin D3 is an indispensable comparator. Its 16.7-fold higher affinity for vitamin D binding protein (DBP) relative to 1,25-dihydroxyvitamin D3, coupled with its ~10x slower dissociation rate, fundamentally alters its pharmacokinetic profile [6]. It serves as a key reference compound for understanding the structure-activity relationships governing DBP binding and for validating in vitro and in silico models of transport kinetics.

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